N~1~-phenylpiperidine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-phenylpiperidine-1,4-dicarboxamide is a chemical compound with the molecular formula C13H17N3O2 . It has a molecular weight of 247.3 .
Molecular Structure Analysis
The InChI code for N1-phenylpiperidine-1,4-dicarboxamide is 1S/C13H17N3O2/c14-12(17)10-6-8-16(9-7-10)13(18)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,17)(H,15,18) .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
PARP Inhibitors Development
- N-1-phenylpiperidine derivatives, such as those in the phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide series, have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds, including A-966492, demonstrate high potency against PARP-1 enzyme and show potential in cancer treatment due to their ability to cross the blood-brain barrier and distribute into tumor tissue (Penning et al., 2010).
Met Kinase Inhibitors
- N-1-phenylpiperidine-1,4-dicarboxamide derivatives have been identified as selective inhibitors of the Met kinase superfamily, showing promise in cancer therapeutics. One such compound, BMS-777607, has advanced into phase I clinical trials due to its efficacy in tumor models and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Neurokinin-1 Receptor Antagonists
- Novel 3-phenylpiperidine-4-carboxamide derivatives, developed by hybridization of two types of tachykinin NK(1) receptor antagonists, exhibited high metabolic stability and efficacy in guinea-pig models. These compounds showed potential for long-acting oral administration and low pregnane X receptor induction, making them suitable for further pharmacological exploration (Shirai et al., 2012).
α1a Adrenoceptor Antagonists
- A series of dihydropyrimidinones linked to substituted 4-phenylpiperazine containing side chains were synthesized to avoid metabolites with opioid agonist activity. These compounds, particularly (+)-38, showed potential for treating conditions like benign prostatic hyperplasia without the risk associated with opioid receptor activation (Lagu et al., 1999).
SP Antagonists Synthesis
- Piperidinone derivatives incorporating amino acid moieties, similar to common SP antagonists, were synthesized and expected to exhibit similar biological activities due to their shared structural features (Burdzhiev & Stanoeva, 2010).
Propriétés
IUPAC Name |
1-N-phenylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-12(17)10-6-8-16(9-7-10)13(18)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBGPHZLIBZPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.